Thiourea, methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, methylene- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including organic synthesis, agriculture, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiourea, methylene- can be synthesized through several methods. One common method involves the reaction of ammonium thiocyanate with hydrogen sulfide in the presence of carbon dioxide. The reaction proceeds as follows: [ \text{CaCN}_2 + 3 \text{H}_2\text{S} \rightarrow \text{Ca(SH)}_2 + (\text{NH}_2)_2\text{CS} ] Another method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Industrial Production Methods: Industrial production of thiourea, methylene- typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Thiourea, methylene- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form different sulfur-containing compounds.
Substitution: Thiourea can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions: Common reagents used in reactions with thiourea include hydrogen sulfide, carbon disulfide, and various amines. Reaction conditions often involve aqueous or organic solvents, depending on the desired product .
Major Products Formed: Major products formed from reactions involving thiourea include thiourea dioxide, substituted thioureas, and various sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
Thiourea, methylene- has a wide range of scientific research applications, including:
Wirkmechanismus
Thiourea exerts its effects through various mechanisms. In biological systems, it inhibits the peroxidase enzyme in the thyroid gland, leading to reduced thyroxine production. This inhibition causes an increase in pituitary secretion of thyreotropic hormone, which can lead to thyroid hyperplasia and, in some cases, tumor formation . In chemical reactions, thiourea acts as a nucleophile, participating in various substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
- Urea
- Selenourea
- Substituted thioureas (e.g., N,N’-di-Boc-substituted thiourea)
Thiourea, methylene- stands out due to its unique combination of sulfur and nitrogen atoms, which confer distinct chemical properties and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
74830-81-2 |
---|---|
Molekularformel |
C2H4N2S |
Molekulargewicht |
88.13 g/mol |
IUPAC-Name |
methylidenethiourea |
InChI |
InChI=1S/C2H4N2S/c1-4-2(3)5/h1H2,(H2,3,5) |
InChI-Schlüssel |
XXEWNXXUIQCBKR-UHFFFAOYSA-N |
Kanonische SMILES |
C=NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.